molecular formula C11H19Br B15251702 1-(Bromomethyl)-1-cyclopentylcyclopentane

1-(Bromomethyl)-1-cyclopentylcyclopentane

Cat. No.: B15251702
M. Wt: 231.17 g/mol
InChI Key: BFUJEEBMAQLUBK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-cyclopentylcyclopentane is an organic compound characterized by a bromomethyl group attached to a cyclopentyl ring, which is further bonded to another cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclopentylcyclopentane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-cyclopentylcyclopentane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-cyclopentylcyclopentane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-cyclopentylcyclopentane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and elimination reactions.

    Biology: Potential use in the synthesis of biologically active compounds, although specific biological applications are still under investigation.

    Medicine: Research into its derivatives for potential pharmaceutical applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-cyclopentylcyclopentane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways are primarily determined by the nature of the nucleophile or electrophile involved in the reaction.

Comparison with Similar Compounds

    1-Bromocyclopentane: Similar structure but lacks the additional cyclopentyl ring.

    1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.

    Cyclopentylmethyl bromide: Similar but with a single cyclopentyl ring.

Uniqueness: 1-(Bromomethyl)-1-cyclopentylcyclopentane is unique due to its dual cyclopentyl structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

1-(bromomethyl)-1-cyclopentylcyclopentane

InChI

InChI=1S/C11H19Br/c12-9-11(7-3-4-8-11)10-5-1-2-6-10/h10H,1-9H2

InChI Key

BFUJEEBMAQLUBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)CBr

Origin of Product

United States

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